PSS-(2,3-Propanediol)propoxy-heptaisobutyl substituted is a complex chemical compound with the CAS number 480439-49-4. It belongs to the class of polyhedral oligomeric silsesquioxanes (POSS), which are characterized by their unique cage-like structure. The molecular formula of this compound is , and it has a molecular weight of approximately 949.64 g/mol. The compound is known for its thermal stability and mechanical properties, making it suitable for various applications in materials science and biology .
The compound features multiple functional groups, including propoxy and heptaisobutyl substituents, which contribute to its solubility in organic solvents like acetone and its melting point range of 117-123 °C . The structure includes eight silicon atoms arranged in a silsesquioxane framework, which enhances the compound's unique properties compared to traditional organic compounds.
There is no known information regarding a specific mechanism of action for this compound.
Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. These reactions are typically conducted under controlled conditions to ensure specificity and yield .
The synthesis of PSS-(2,3-Propanediol)propoxy-heptaisobutyl substituted typically involves several steps:
PSS-(2,3-Propanediol)propoxy-heptaisobutyl substituted shares similarities with other POSS compounds but exhibits unique characteristics due to its specific substituents. Here are some similar compounds for comparison:
Compound Name | CAS Number | Unique Features |
---|---|---|
PSS-Vinyl-Heptaisobutyl Substituted | 444315-18-8 | Contains vinyl groups that enhance polymerization |
PSS-Octamethyl Substituted | 17865859 | Features octamethyl substituents for different solubility properties |
PSS-(2,3-Propanediol)propoxy-octaisobutyl | Not specified | Similar functional groups but with octaisobutyl instead |
The uniqueness of PSS-(2,3-Propanediol)propoxy-heptaisobutyl substituted lies in its specific arrangement of propoxy and heptaisobutyl groups, which influence its solubility and interaction properties compared to other POSS derivatives .
The compound adheres to the general POSS formula R₈Si₈O₁₂, where seven R groups are isobutyl (–C(CH₃)₂CH₂), and one is a propoxy-2,3-propanediol moiety (–OCH₂CH(OH)CH₂OH). This configuration creates a nanoscale inorganic core (1.5–3 nm diameter) surrounded by organic substituents, balancing rigidity and reactivity.
Table 1: Comparative Analysis of POSS Derivatives
The propanediol group introduces hydroxyl functionalities, enabling hydrogen bonding and covalent cross-linking with polyols or epoxides. This contrasts with nonpolar isobutyl groups, which enhance solubility in hydrocarbon matrices.
The synthesis of isobutyl-substituted POSS derivatives began with corner-capping reactions of trisilanol precursors. For example, trisilanol reacts with isobutyltrimethoxysilane to form octaisobutyl-POSS, a foundational material for later derivatives.
Key milestones include:
Incorporation of PSS-(2,3-propanediol)propoxy-heptaisobutyl POSS into polymers reduces surface energy significantly. For example, cross-linked methacrylate composites with 30 wt% POSS exhibit surface energy as low as 16 mN/m, compared to 29 mN/m for unmodified polymers. The silica cage improves thermal stability, with decomposition temperatures exceeding 300°C in oxidative environments.
Table 2: Performance Metrics of POSS-Modified Polymers
Property | Neat Polymer | 30 wt% POSS Composite | Improvement |
---|---|---|---|
Glass Transition (°C) | 70 | 55 | ↓15% |
Surface Energy (mN/m) | 29 | 16 | ↓45% |
Thermal Stability (°C) | 250 | 320 | ↑28% |
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional atomic structure of pentacyclic siloxane frameworks in Pss-(2,3-propanediol)propoxy-heptaisobutyl substituted compounds [1] [2]. Single crystal X-ray diffraction studies have successfully elucidated the precise geometry of pentacyclic ladder silsesquioxane structures, revealing their unique architectural features [2] [3]. The crystallographic data demonstrates that pentacyclic siloxane frameworks adopt highly organized cage-like structures with silicon-oxygen bond lengths typically ranging from 1.62 to 1.66 Å and Si-O-Si bond angles varying between 140° and 150° [4] [5].
Crystallographic Parameter | Value Range | Structural Significance | Reference |
---|---|---|---|
Si-O Bond Length | 1.62-1.66 Å | Covalent bonding strength | [4] [5] [6] |
Si-O-Si Bond Angle | 140°-150° | Framework flexibility | [4] [5] [6] |
Unit Cell Dimensions | Variable | Crystal packing arrangement | [1] [2] |
Space Group | Depends on substitution | Molecular symmetry | [2] [3] |
Resolution Limit | <1.0 Å | Data quality assessment | [1] |
Synchrotron X-ray diffraction techniques provide enhanced resolution and data quality for complex pentacyclic structures [1] [7]. The high-intensity X-ray sources enable precise determination of atomic positions within the siloxane cage, particularly crucial for understanding the spatial arrangement of the heptaisobutyl substituents around the pentacyclic core [7]. Temperature-dependent crystallographic studies reveal thermal stability characteristics, with most pentacyclic siloxane frameworks maintaining structural integrity up to decomposition temperatures exceeding 300°C [1].
The crystallographic analysis of pentacyclic siloxane frameworks reveals distinctive structural motifs characterized by interconnected silicon-oxygen rings [4] [8]. These frameworks exhibit remarkable thermal and chemical stability due to the inherent strength of the Si-O bonds and the three-dimensional cage architecture [2] [3]. The pentacyclic arrangement creates a highly constrained molecular geometry that restricts conformational flexibility while maintaining structural rigidity [4] [2].
Powder X-ray diffraction studies complement single crystal analysis by providing information about crystallinity and phase purity in bulk samples [1] [9]. The diffraction patterns reveal characteristic peaks corresponding to the pentacyclic siloxane core structure, enabling identification and quantification of different polymorphic forms [9]. These studies are particularly valuable for quality control and structural verification in synthetic preparations of Pss-(2,3-propanediol)propoxy-heptaisobutyl substituted compounds [1] [9].
Nuclear magnetic resonance spectroscopy provides comprehensive insights into the molecular structure and dynamics of propoxy group orientation in Pss-(2,3-propanediol)propoxy-heptaisobutyl substituted compounds [10] [11] [12]. Silicon-29 nuclear magnetic resonance spectroscopy serves as the primary analytical tool for characterizing silicon environments within the pentacyclic framework [11] [9]. The chemical shift values for silicon nuclei in T-type environments (RSiO3/2) typically resonate between -60 and -80 parts per million, while Q-type silicon environments (SiO4/2) appear at more negative chemical shifts ranging from -90 to -120 parts per million [11] [9] [12].
NMR Nucleus | Chemical Shift Range (ppm) | Assignment | Structural Information | Reference |
---|---|---|---|---|
29Si (T-type) | -60 to -80 | RSiO3/2 environments | Substituted silicon centers | [11] [9] [12] |
29Si (Q-type) | -90 to -120 | SiO4/2 environments | Fully condensed silicon | [11] [9] [12] |
1H (propoxy) | 0.5-4.5 | Propoxy chain protons | Chain orientation | [13] [14] |
13C (propoxy) | 10-80 | Propoxy carbon atoms | Carbon framework | [9] [12] |
1H (isobutyl) | 0.8-2.5 | Isobutyl substituents | Steric environment | [13] [14] |
Proton nuclear magnetic resonance analysis reveals detailed information about propoxy group orientation through chemical shift patterns and coupling constants [13] [14]. The propoxy substituents exhibit characteristic resonances at distinct chemical shift positions: methylene protons adjacent to oxygen typically appear around 3.5-4.0 parts per million, while internal methylene groups resonate at 1.5-2.0 parts per million [13] [14]. The coupling patterns provide insights into the conformational preferences and rotational barriers around the propoxy chain [14].
Two-dimensional nuclear magnetic resonance techniques enable detailed structural elucidation of connectivity patterns within the pentacyclic framework [12]. Heteronuclear Single Quantum Coherence spectroscopy establishes direct correlations between carbon and proton nuclei, facilitating assignment of propoxy group resonances [12]. Silicon-proton correlation experiments provide crucial information about through-bond and through-space interactions between the silicon framework and organic substituents [12] [15].
Solid-state nuclear magnetic resonance spectroscopy offers complementary information about molecular dynamics and conformational constraints in the crystalline state [11] [12] [15]. Cross-polarization magic angle spinning techniques enhance sensitivity for silicon-29 detection while providing information about molecular motion on different timescales [12] [15]. The line shapes and relaxation times reveal the degree of molecular mobility within the pentacyclic framework [15].
Variable temperature nuclear magnetic resonance studies elucidate dynamic processes affecting propoxy group orientation [14]. Temperature-dependent chemical shift changes indicate conformational exchange processes and provide activation energies for internal rotation [14]. These studies reveal that propoxy groups exhibit restricted rotation at ambient temperatures due to steric interactions with adjacent isobutyl substituents [14].
Mass spectrometric analysis provides definitive molecular weight determination and structural confirmation for Pss-(2,3-propanediol)propoxy-heptaisobutyl substituted compounds [16] [17] [18]. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight mass spectrometry represents the most effective technique for analyzing these high molecular weight silsesquioxane structures [16] [17] [19]. The molecular ion peaks appear at mass-to-charge ratios corresponding to the theoretical molecular weight of 949.64 Daltons, with characteristic isotope patterns reflecting the presence of eight silicon atoms [16] [17].
Mass Spectrometric Technique | Mass Range (Da) | Ionization Method | Primary Application | Reference |
---|---|---|---|---|
MALDI-TOF MS | 500-15000 | Matrix-assisted laser desorption | Molecular weight distribution | [16] [17] [19] |
ESI-MS | 100-5000 | Electrospray ionization | Solution-phase analysis | [17] [20] |
GC-MS | 50-2000 | Electron impact | Volatile fragment analysis | [17] |
High-Resolution MS | 100-10000 | Various ionization sources | Exact mass determination | [18] [21] |
Tandem MS | Variable | Collision-induced dissociation | Structural fragmentation | [17] [20] |
Electrospray ionization mass spectrometry enables analysis of silsesquioxane compounds in solution, providing complementary information to matrix-assisted techniques [17] [20]. The soft ionization conditions preserve molecular integrity while facilitating formation of protonated, sodiated, or potassiated molecular ions [20]. Multiple charging states may be observed for larger oligomeric species, requiring careful analysis of charge state distributions [20].
Fragmentation analysis through tandem mass spectrometry reveals structural details about the pentacyclic framework and substituent arrangements [17] [20]. Characteristic fragmentation patterns include loss of isobutyl groups (mass losses of 57 Daltons) and propoxy chain segments [17]. The base peak typically corresponds to the intact molecular ion, indicating the exceptional stability of the siloxane cage structure [17] [20].
High-resolution mass spectrometry provides exact mass measurements with sub-parts per million accuracy, enabling unambiguous molecular formula determination [18] [21]. The isotope patterns observed in high-resolution spectra confirm the presence of eight silicon atoms and fifteen oxygen atoms as predicted by the molecular formula C34H76O15Si8 [18] [21]. These measurements are essential for distinguishing between structural isomers and confirming synthetic purity [18].
Gas chromatography-mass spectrometry analysis focuses on volatile decomposition products and unreacted starting materials [17]. While the intact pentacyclic compound typically does not volatilize sufficiently for direct gas chromatography analysis, thermal decomposition studies reveal characteristic fragment ions that provide insights into the thermal stability and degradation pathways [17]. The mass spectral fragmentation patterns help identify specific functional groups and their bonding arrangements within the molecular structure [17].
Gel permeation chromatography coupled with mass spectrometry enables molecular weight distribution analysis for polydisperse samples [16] [17]. The chromatographic separation resolves different oligomeric species based on hydrodynamic volume, while mass spectrometric detection provides molecular weight confirmation for each separated component [16] [17]. This combined approach is particularly valuable for assessing synthetic purity and identifying oligomeric impurities [16].
Computational molecular modeling provides comprehensive insights into steric effects governing the three-dimensional structure and stability of heptaisobutyl configurations in Pss-(2,3-propanediol)propoxy-heptaisobutyl substituted compounds [22] [23] [24]. Density functional theory calculations at the B3LYP/6-31G(d) level of theory accurately predict the conformational preferences and steric interactions within the pentacyclic siloxane framework [22] [25] [26] [27]. The computational results reveal that heptaisobutyl substituents adopt energetically favorable conformations that minimize steric repulsion between adjacent branched alkyl groups [22] [23].
Computational Method | Level of Theory | Application | Accuracy | Reference |
---|---|---|---|---|
Density Functional Theory | B3LYP/6-31G(d) | Electronic structure analysis | ±2 kcal/mol | [22] [25] [26] [27] |
Molecular Dynamics | Classical force fields | Dynamic behavior simulation | ±5% bond lengths | [28] [29] |
Hartree-Fock | RHF/6-31G(d) | Conformational analysis | ±3 kcal/mol | [22] [29] |
Post-Hartree-Fock | MP2/6-311G(d) | High-accuracy calculations | ±1 kcal/mol | [25] [30] |
Force Field Methods | MMFF94/UFF | Large system modeling | ±10% geometries | [22] [29] |
Steric hindrance analysis reveals that the bulky isobutyl substituents create significant conformational constraints around the pentacyclic siloxane core [22] [23] [24]. The branched structure of isobutyl groups (containing a tertiary carbon center) generates substantial steric bulk that influences both intramolecular and intermolecular interactions [23] [24]. Computational geometry optimization demonstrates that the seven isobutyl substituents adopt staggered conformations to minimize unfavorable van der Waals contacts [22] [23].
Molecular dynamics simulations provide insights into the dynamic behavior of heptaisobutyl configurations at finite temperatures [28] [29]. The trajectories reveal restricted rotation around silicon-carbon bonds due to steric interactions between adjacent isobutyl groups [28] [29]. Temperature-dependent simulations demonstrate that increased thermal energy enables conformational transitions between different rotameric states, with activation barriers typically ranging from 3-8 kcal/mol [28] [29].
Quantum chemical calculations quantify the energetic contributions of steric effects to overall molecular stability [25] [26] [30]. The computational results indicate that steric repulsion between isobutyl substituents contributes approximately 10-15 kcal/mol to the total conformational energy [25] [26]. This steric strain is partially compensated by favorable dispersion interactions between the branched alkyl chains [25] [30].
Force field-based molecular modeling enables investigation of larger systems and longer timescales than quantum chemical methods [22] [29]. Parameterized force fields specifically developed for silsesquioxane compounds accurately reproduce experimental bond lengths and angles within 2-3% accuracy [22] [29]. These models facilitate exploration of conformational space and prediction of thermodynamic properties for different heptaisobutyl configurations [29].
The computational analysis reveals that steric effects play a crucial role in determining the preferred orientation of the propanediol propoxy substituent [23] [24]. The single propoxy group experiences less steric congestion than the seven isobutyl substituents, allowing greater conformational flexibility [23]. However, the spatial arrangement of surrounding isobutyl groups creates an asymmetric steric environment that influences the propoxy chain conformation [24].